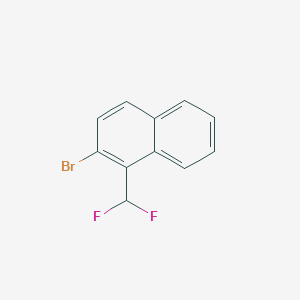
(1E)-N-(4-Methoxyphenyl)-3,4-dihydronaphthalen-1(2H)-imine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,4-Dihydronaphthalen-1(2H)-ylidene)-4-methoxyaniline is an organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a dihydronaphthalene ring system conjugated with a methoxyaniline moiety, which imparts distinct chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-Dihydronaphthalen-1(2H)-ylidene)-4-methoxyaniline typically involves the condensation of 3,4-dihydronaphthalen-1(2H)-one with 4-methoxyaniline. One common method employs the Claisen–Schmidt condensation reaction, where the reactants are combined in the presence of a base such as sodium hydroxide or potassium hydroxide under reflux conditions . The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of catalytic systems to enhance reaction rates and yields. For example, palladium-catalyzed cross-coupling reactions using Pd(PPh3)4 and AgOAc have been reported to facilitate the synthesis of related dihydronaphthalene derivatives .
化学反应分析
Types of Reactions
N-(3,4-Dihydronaphthalen-1(2H)-ylidene)-4-methoxyaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines or alcohols.
Substitution: Halogenated or alkylated derivatives.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
作用机制
The mechanism of action of N-(3,4-Dihydronaphthalen-1(2H)-ylidene)-4-methoxyaniline involves its interaction with molecular targets such as enzymes or receptors. For instance, its potential as a Bcl-2 inhibitor suggests that it can bind to the active sites of these proteins, thereby inhibiting their function and promoting apoptosis in cancer cells . The compound’s structure allows it to fit into the binding pockets of these proteins, disrupting their normal activity.
相似化合物的比较
Similar Compounds
3,4-Dihydronaphthalen-1(2H)-one: A precursor in the synthesis of N-(3,4-Dihydronaphthalen-1(2H)-ylidene)-4-methoxyaniline, known for its use in various organic synthesis reactions.
4-Methoxyaniline: Another precursor, commonly used in the synthesis of dyes, pharmaceuticals, and other organic compounds.
Uniqueness
N-(3,4-Dihydronaphthalen-1(2H)-ylidene)-4-methoxyaniline is unique due to its combined structural features of both dihydronaphthalene and methoxyaniline, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound for research and development in multiple scientific disciplines.
属性
CAS 编号 |
64300-03-4 |
|---|---|
分子式 |
C17H17NO |
分子量 |
251.32 g/mol |
IUPAC 名称 |
N-(4-methoxyphenyl)-3,4-dihydro-2H-naphthalen-1-imine |
InChI |
InChI=1S/C17H17NO/c1-19-15-11-9-14(10-12-15)18-17-8-4-6-13-5-2-3-7-16(13)17/h2-3,5,7,9-12H,4,6,8H2,1H3 |
InChI 键 |
DAHVQOFAMVMRDX-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)N=C2CCCC3=CC=CC=C32 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


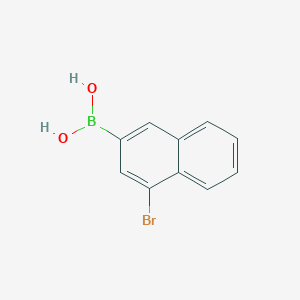
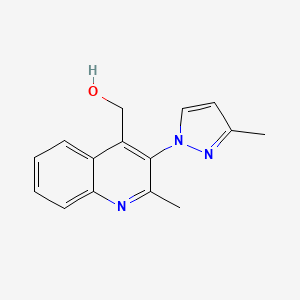


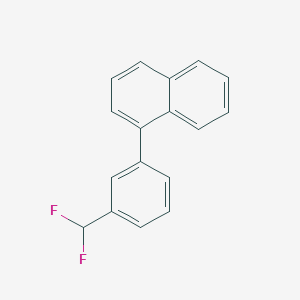

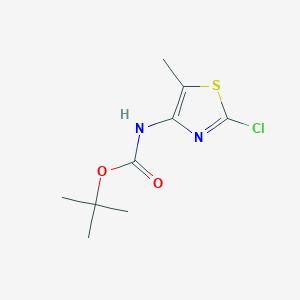
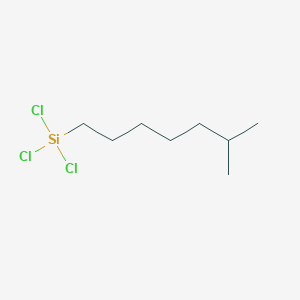

![7,8-Dihydro-6H-chromeno[3,4-c]isoquinolin-6-one](/img/structure/B11861863.png)
